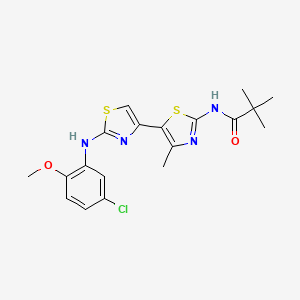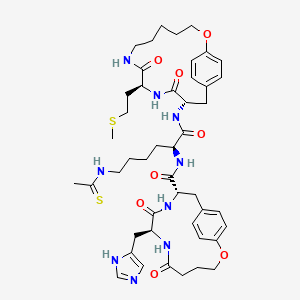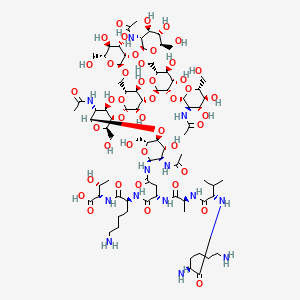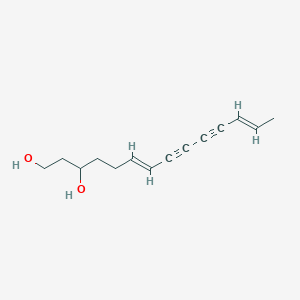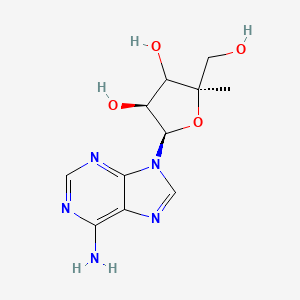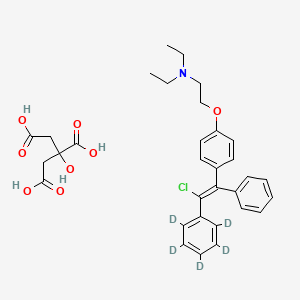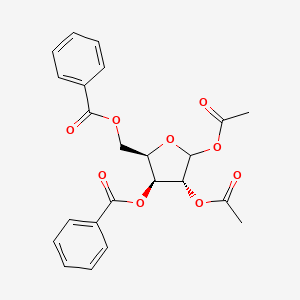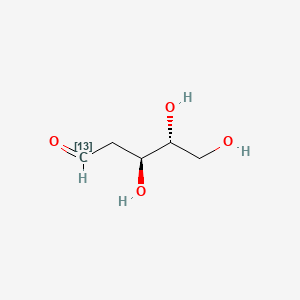
Thyminose-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thyminose-13C, also known as Deoxyribose-13C, is a carbon-13 labeled form of Thyminose. Thyminose is an endogenous metabolite, meaning it is naturally produced within organisms. The carbon-13 isotope is a stable, non-radioactive isotope of carbon, which makes this compound particularly useful in various scientific research applications, especially in metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thyminose-13C involves the incorporation of the carbon-13 isotope into the Thyminose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis of deoxyribose. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotope.
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of carbon-13 enriched substrates and sophisticated purification techniques to obtain high-purity this compound. The production is often done under stringent quality control to ensure consistency and reliability .
Análisis De Reacciones Químicas
Types of Reactions: Thyminose-13C can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or aldehydes.
Reduction: Conversion to alcohols or other reduced forms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent but may involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield deoxyribonolactone, while reduction can produce deoxyribitol .
Aplicaciones Científicas De Investigación
Thyminose-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Helps in understanding the metabolic flux and the role of deoxyribose in nucleic acid metabolism.
Medicine: Utilized in pharmacokinetic studies to investigate the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in the study of metabolic engineering processes
Mecanismo De Acción
The mechanism of action of Thyminose-13C involves its incorporation into metabolic pathways where it acts as a tracer. By tracking the carbon-13 isotope, researchers can gain insights into the metabolic processes and pathways involved. The molecular targets include enzymes and intermediates in the deoxyribose metabolic pathway, and the pathways involved are primarily those related to nucleic acid metabolism .
Comparación Con Compuestos Similares
Deoxyribose: The non-labeled form of Thyminose.
Ribose-13C: Another carbon-13 labeled sugar used in similar metabolic studies.
Glucose-13C: A widely used carbon-13 labeled compound for studying glucose metabolism.
Uniqueness: Thyminose-13C is unique due to its specific labeling of the deoxyribose molecule, which makes it particularly useful for studying DNA and RNA metabolism. Unlike other labeled sugars, this compound provides specific insights into the pathways involving deoxyribose, making it invaluable for nucleic acid research .
Propiedades
Fórmula molecular |
C5H10O4 |
|---|---|
Peso molecular |
135.12 g/mol |
Nombre IUPAC |
(3S,4R)-3,4,5-trihydroxy(113C)pentanal |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i2+1 |
Clave InChI |
ASJSAQIRZKANQN-VCIQXELJSA-N |
SMILES isomérico |
C([13CH]=O)[C@@H]([C@@H](CO)O)O |
SMILES canónico |
C(C=O)C(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


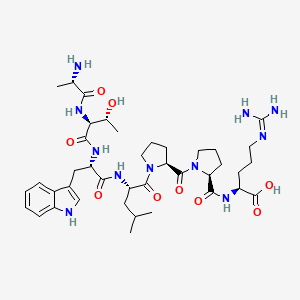
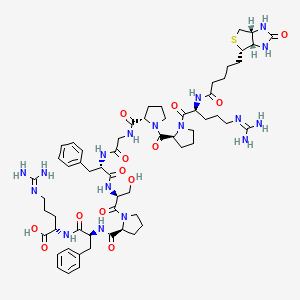
![4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12392555.png)
